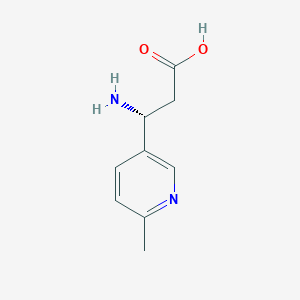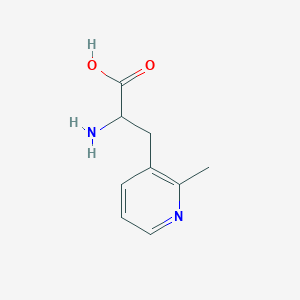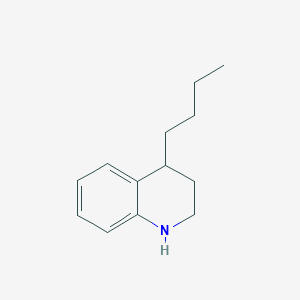![molecular formula C7H10N4O3 B13311340 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with amino, methylcarbamoyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the amino, methylcarbamoyl, and carboxylic acid groups through various chemical reactions. Specific details on the reaction conditions and reagents used can vary, but common steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Amino Group: Amination reactions using suitable amine sources.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the methylcarbamoyl group.
1-[(Methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid: Lacks the amino group.
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups (amino, methylcarbamoyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups can impart unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N4O3/c1-9-5(12)3-11-2-4(8)6(10-11)7(13)14/h2H,3,8H2,1H3,(H,9,12)(H,13,14) |
InChI Key |
VKSQRLFPDLJVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13311275.png)





![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)

![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)

